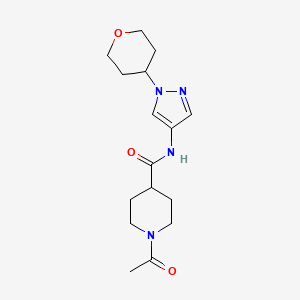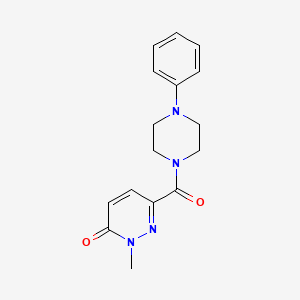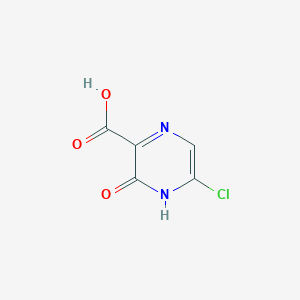
5-chloro-3,4-dihydro-3-oxo-2-Pyrazinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3,4-dihydro-3-oxo-2-pyrazinecarboxylic acid (5-Cl-3,4-DHO-3-oxo-2-PzCOOH) is a monocarboxylic acid and a member of the pyrazinecarboxylic acid family. It is a colorless crystalline solid, and is soluble in water, methanol, and ethanol. 5-Cl-3,4-DHO-3-oxo-2-PzCOOH has a molecular weight of 187.55 g/mol, and has been extensively studied for its potential for use in scientific research, drug development, and other applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-chloro-3,4-dihydro-3-oxo-2-pyrazinecarboxylic acid involves the conversion of 2,3-dichloro-5,6-dicyanopyrazine to the desired product through a series of chemical reactions.
Starting Materials
2,3-dichloro-5,6-dicyanopyrazine, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Water, Ethanol, Acetic acid, Sodium borohydride, Hydrogen peroxide, Sodium nitrite, Sulfuric acid, Sodium nitrate, Sodium carbonate
Reaction
Step 1: Dissolve 2,3-dichloro-5,6-dicyanopyrazine in a mixture of sodium hydroxide and water., Step 2: Add hydrochloric acid to the mixture to adjust the pH to acidic conditions., Step 3: Add sodium bicarbonate to the mixture to neutralize the acid., Step 4: Extract the product with ethyl acetate and dry over sodium sulfate., Step 5: Dissolve the product in ethanol and add acetic acid., Step 6: Add sodium borohydride to the mixture and stir for several hours., Step 7: Quench the reaction with water and extract the product with ethyl acetate., Step 8: Dry the product over sodium sulfate and evaporate the solvent., Step 9: Dissolve the product in hydrogen peroxide and add sodium nitrite., Step 10: Add sulfuric acid to the mixture and stir for several hours., Step 11: Extract the product with ethyl acetate and dry over sodium sulfate., Step 12: Dissolve the product in water and add sodium nitrate., Step 13: Add sodium carbonate to the mixture and stir for several hours., Step 14: Extract the product with ethyl acetate and dry over sodium sulfate., Step 15: Evaporate the solvent to obtain the final product, 5-chloro-3,4-dihydro-3-oxo-2-pyrazinecarboxylic acid.
作用机制
5-Cl-3,4-DHO-3-oxo-2-PzCOOH has been studied for its potential to interact with enzymes and other biological molecules. It has been found to act as a substrate for the production of polymeric materials, and to act as a catalyst for the synthesis of pharmaceuticals. It has also been shown to interact with enzymes in the body, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
生化和生理效应
5-Cl-3,4-DHO-3-oxo-2-PzCOOH has been studied for its potential to interact with enzymes and other biological molecules. It has been found to act as a substrate for the production of polymeric materials, and to act as a catalyst for the synthesis of pharmaceuticals. It has also been shown to interact with enzymes in the body, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 5-Cl-3,4-DHO-3-oxo-2-PzCOOH has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
实验室实验的优点和局限性
The advantages of using 5-Cl-3,4-DHO-3-oxo-2-PzCOOH in lab experiments include its stability, low cost, and its ability to act as a catalyst for the synthesis of pharmaceuticals. Its limitations include its limited solubility in water, and its potential to interact with enzymes and other biological molecules.
未来方向
For the use of 5-Cl-3,4-DHO-3-oxo-2-PzCOOH include further research into its potential as a substrate for the production of polymeric materials, its potential to interact with enzymes and other biological molecules, and its potential to be used as a catalyst for the synthesis of pharmaceuticals. In addition, further research into its anti-inflammatory, anti-oxidant, and anti-microbial properties is necessary. Finally, further research into its potential to be used as a drug delivery system is needed.
科学研究应用
5-Cl-3,4-DHO-3-oxo-2-PzCOOH has been studied for its potential to be used in scientific research, drug development, and other applications. It has been used as a substrate for the production of polymeric materials, and as a catalyst for the synthesis of pharmaceuticals. In addition, 5-Cl-3,4-DHO-3-oxo-2-PzCOOH has been used to study the mechanism of action of various enzymes, and to investigate the effects of structural modifications on enzyme activity.
属性
IUPAC Name |
6-chloro-2-oxo-1H-pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-2-1-7-3(5(10)11)4(9)8-2/h1H,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMENMETODLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3,4-dihydro-3-oxo-2-Pyrazinecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

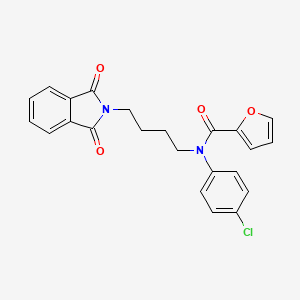
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide](/img/structure/B2911196.png)
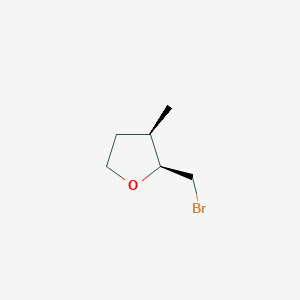
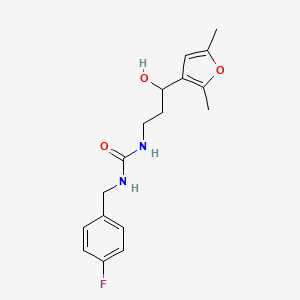
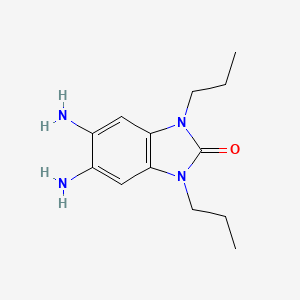
![2-chloro-4-fluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2911202.png)
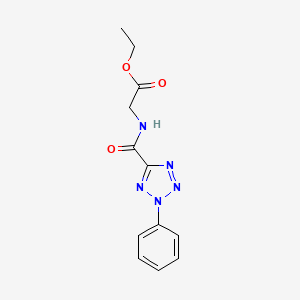
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)
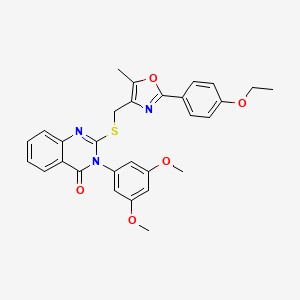
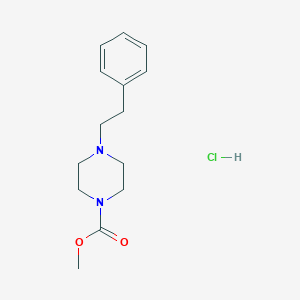
![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911211.png)
